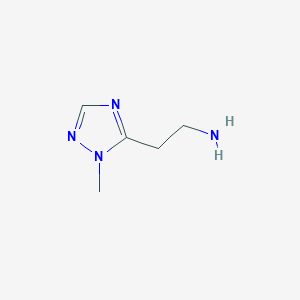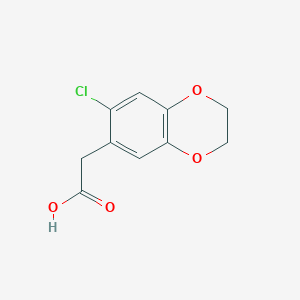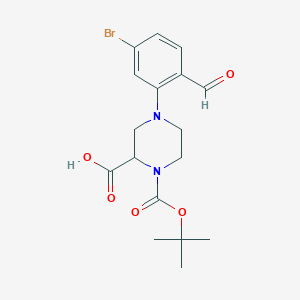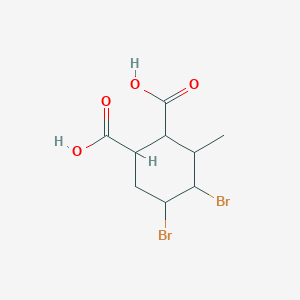
4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid
Vue d'ensemble
Description
4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid (DMDCA) is a brominated organic compound with a chemical structure composed of two cyclohexane rings and two carboxylic acid groups. It is a colorless solid, soluble in water and organic solvents, and has a molecular weight of 371.96 g/mol. DMDCA is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, and as a catalyst in organic reactions.
Applications De Recherche Scientifique
1. Structural Studies and Synthesis Applications
- Research has explored the structural properties of cyclohexane rings, including derivatives like 4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid. For instance, Desai, Hunter, and Saharia (1938) investigated the multiplanar forms of cyclohexane rings through bromination and subsequent reactions, providing insights into the stereochemistry of these compounds (Desai, Hunter, & Saharia, 1938). Similarly, studies by Desai, Hunter, and Saharia (1942) focused on the preparation of stereo-isomeric cyclohexane dicarboxylic acids, contributing to the understanding of cyclohexane ring structures and their derivatives (Desai, Hunter, & G. S. Sahariya, 1942).
2. Applications in Chemical Synthesis and Reactions
- The compound has been utilized in various chemical syntheses and reactions. For example, Hoffmann and Rabe (1984) described a synthesis process involving 4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid, highlighting its utility in organic synthesis (Hoffmann & Rabe, 1984). Additionally, Bellucci, Marioni, and Marsili (1972) investigated the bromination of cyclohexene derivatives, revealing important aspects of stereochemistry and reaction mechanisms (Bellucci, Marioni, & Marsili, 1972).
3. Environmental and Industrial Applications
- The compound's derivatives have been studied for their environmental and industrial applications. Dziwiński, Poźniak, and Lach (2017) explored the identification of new generation plasticizers, including cyclohexane dicarboxylic acid derivatives, using GC/MS and ESI/MS, which has implications for environmental safety and polymer flexibility (Dziwiński, Poźniak, & Lach, 2017).
4. Stereochemistry and Macrocyclization Research
- Research on the stereochemistry and macrocyclization involving cyclohexane dicarboxylic acid derivatives has been conducted. Shabanov, Gasanova, and Mamedov (2002) studied the stereochemistry of macrocyclization of cis-4-cyclohexene-1,2-dicarboxylic acid, providing insights into the formation of complex molecular structures (Shabanov, Gasanova, & Mamedov, 2002).
Propriétés
IUPAC Name |
4,5-dibromo-3-methylcyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2O4/c1-3-6(9(14)15)4(8(12)13)2-5(10)7(3)11/h3-7H,2H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZDHSWWOYOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(C1Br)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



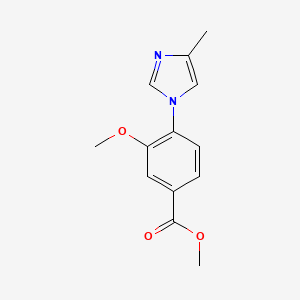
![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)
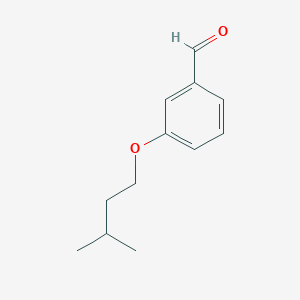

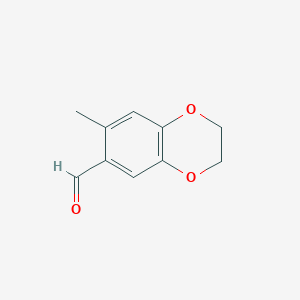
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)
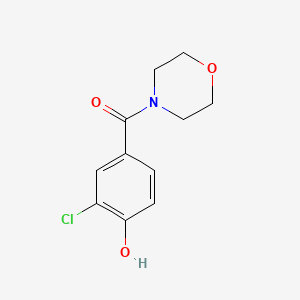
![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)
![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)
![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)
